N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a furan ring, a chromene moiety, and a carboxamide group
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-18(22,10-13-6-4-8-23-13)11-19-16(20)14-9-12-5-2-3-7-15(12)24-17(14)21/h2-9,22H,10-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMBSLLXOTYFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan derivative, which is then coupled with a chromene derivative through a series of reactions including condensation, cyclization, and amidation . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process often includes the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The chromene moiety can be reduced under specific conditions to yield dihydrochromene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted furans, reduced chromenes, and amide derivatives .
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and chromene-based molecules, such as:
Uniqueness
What sets N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide apart is its unique combination of a furan ring and a chromene moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler furan or chromene derivatives .
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene backbone with a furan ring and a hydroxy group, which are critical for its biological activity. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan ring and hydroxyl groups enhances its binding affinity to these targets, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
1. Antitumor Activity
Research indicates that derivatives of chromene compounds exhibit significant antitumor properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
2. Antioxidant Effects
The hydroxyl groups in the structure contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress. This property is crucial for preventing various diseases, including cancer and cardiovascular disorders.
3. Anti-inflammatory Properties
Chromene derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is beneficial in treating conditions like arthritis and other inflammatory diseases.
Study 1: Antitumor Activity
A study conducted on a series of chromene derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Chromene Derivative 1 | MCF-7 | 5.0 |
| Chromene Derivative 2 | HeLa | 4.5 |
| N-(3-(furan-2-yl)-...) | MCF-7 | 3.8 |
Study 2: Antioxidant Activity
In vitro assays showed that the compound effectively scavenged DPPH radicals, with an IC50 value of 12 µM, demonstrating its potential as an antioxidant agent compared to standard antioxidants like ascorbic acid (IC50 = 10 µM).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide?
- Methodology : The synthesis involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with functionalized amines. For example, amide bond formation can be achieved using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF, as demonstrated in analogous coumarin derivatives . The furan-containing sidechain may require protection of the hydroxyl group during synthesis to prevent undesired side reactions .
- Purification : Flash column chromatography (silica gel, acetone/hexane gradient) followed by recrystallization in acetone yields high-purity crystals suitable for X-ray analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : and NMR confirm regiochemistry and detect hydrogen-bonding interactions (e.g., hydroxyl protons at δ 4.5–5.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the solid state) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Approach :
- Conduct accelerated stability studies in solvents (e.g., DMSO, ethanol) at varying temperatures (4°C, 25°C, 40°C) using HPLC to monitor degradation over 72 hours .
- Evaluate photostability under UV/visible light with periodic sampling for 24 hours .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?
- Methodology :
- Synthesize analogs with modifications to the furan (e.g., thiophene substitution), chromene carbonyl, or hydroxyl group. Compare bioactivity in assays like kinase inhibition or antimicrobial screening .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like DNA topoisomerase or β-catenin, guided by similar coumarin derivatives .
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Protocol :
- Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
- MD simulations (AMBER) in explicit solvent (e.g., TIP3P water) assess conformational stability of the compound in protein binding pockets .
Q. What in vivo models are suitable for evaluating neuroprotective or anticancer effects?
- Design :
- Use hypoglycemia-induced neuronal damage models (rats) to test glycogen-mediated neuroprotection, as demonstrated with related coumarin-glycogen phosphorylase inhibitors .
- For anticancer studies, employ xenograft models (e.g., HT-29 colon cancer) with daily oral administration (10–50 mg/kg) and monitor tumor volume via caliper measurements .
Q. How can fluorescence properties be leveraged for hydroxyl radical detection?
- Experimental Setup :
- Compare quantum efficiency with coumarin-3-carboxylic acid using fluorescence spectroscopy (excitation 350 nm, emission 450 nm) in Fenton reaction systems .
- Calibrate signal intensity against known concentrations generated via UV/HO .
Data Interpretation & Contradictions
Q. How should researchers address discrepancies in reported biological activity across studies?
- Resolution :
- Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration) to minimize variability .
- Cross-validate findings using orthogonal methods (e.g., Western blot for protein targets alongside fluorescence assays) .
Q. What analytical criteria confirm successful crystallographic characterization?
- Quality Metrics :
- R-factor ≤ 0.05 and data-to-parameter ratio ≥ 15 ensure model reliability .
- Validate hydrogen-bonding networks using Mercury software to compare with similar crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
